molecular formula C25H28ClN5O3 B2604540 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242967-62-9

2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2604540
CAS No.: 1242967-62-9
M. Wt: 481.98
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, a class of heterocyclic molecules known for their diverse bioactivities, including kinase inhibition and antimicrobial properties . Structurally, it features a fused triazoloquinazoline core substituted with a 3-chlorobenzyl group at position 2, diisobutyl groups at positions N and 4, and a carboxamide moiety at position 6.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O3/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(29(23(20)33)13-16(3)4)28-30(25(31)34)14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEDOTFXBQCJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)Cl)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves several steps. One common synthetic route includes the following steps :

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Formation of the quinazoline ring: This typically involves the condensation of anthranilic acid derivatives with suitable reagents.

    Coupling of the triazole and quinazoline rings: This step involves the fusion of the two heterocyclic moieties to form the triazoloquinazoline core.

    Introduction of the 3-chlorobenzyl and diisobutyl groups: These groups are introduced through substitution reactions using appropriate reagents.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including :

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of the compound in the presence of water or aqueous acids/bases, leading to the formation of simpler products.

Scientific Research Applications

2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

    Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can interact with microbial enzymes, leading to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related molecules from the evidence:

Property Target Compound Compound from Compound from
Core Structure Triazolo[4,3-a]quinazoline Imidazo[1,2-a]pyridine Triazolo[4,3-a]quinazoline
Key Substituents - 3-Chlorobenzyl (position 2)
- Diisobutyl (positions N,4)
- Carboxamide (position 8)
- 4-Nitrophenyl (position 7)
- Phenethyl (position 3)
- Cyano (position 8)
- Diethyl ester (positions 5,6)
- 2-Chlorobenzyl (position 4)
- Hydroxy and methoxyphenyl (position 1)
- Hydroxypiperidinyl (position 3)
Functional Groups Amide, Chloroarene, Alkyl Nitroarene, Cyano, Ester Hydroxy, Methoxy, Chloroarene, Piperidinyl
Potential Bioactivity Not explicitly reported; inferred kinase/modulator roles from triazoloquinazoline class No bioactivity data; structural focus on synthetic methodology Molecular docking suggests affinity for enzymatic targets (e.g., kinases or proteases)
Physicochemical Properties High lipophilicity (diisobutyl groups) Moderate polarity (ester and cyano groups); melting point: 243–245°C Polar substituents (hydroxy, piperidinyl) may enhance solubility; crystal structure reported

Key Observations

Core Heterocycle Differences :

  • The target compound and the compound share the triazoloquinazoline core, which is associated with kinase inhibition and DNA intercalation . In contrast, the compound has an imidazopyridine core, a scaffold often linked to GABA receptor modulation or antiviral activity .

Substituent Impact: The diisobutyl groups in the target compound likely increase lipophilicity, favoring blood-brain barrier penetration or intracellular targeting. Conversely, the hydroxy and piperidinyl groups in the compound enhance solubility, making it more suitable for aqueous environments . The carboxamide in the target compound versus the ester and cyano groups in highlights divergent reactivity: carboxamides are metabolically stable, whereas esters are prone to hydrolysis .

Bioactivity Implications: While direct data for the target compound are lacking, the compound’s molecular docking results suggest a mechanism involving hydrogen bonding (via hydroxy groups) and steric interactions (chloroarene) with enzymatic pockets . This aligns with triazoloquinazoline derivatives’ known roles in kinase inhibition.

Synthetic Challenges :

  • The compound’s synthesis emphasizes one-pot multicomponent reactions for imidazopyridine formation , whereas triazoloquinazolines (target and ) typically require sequential cyclization and functionalization steps .

Biological Activity

The compound 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1242967-62-9) is a synthetic derivative of quinazoline and triazole. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities, including anti-cancer properties, anti-inflammatory effects, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C25H28ClN5O3C_{25}H_{28}ClN_{5}O_{3} with a molecular weight of 482.0 g/mol. The structure features a complex arrangement that incorporates both triazole and quinazoline moieties, which are critical for its biological activity.

PropertyValue
CAS Number1242967-62-9
Molecular FormulaC₁₈H₂₈ClN₅O₃
Molecular Weight482.0 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, similar derivatives have shown effectiveness against various cancer cell lines. In one study involving mercapto-substituted triazoles, derivatives were reported to have IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Case Study:
A related compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells. Given the structural similarities with our compound of interest, it is plausible that it may exhibit comparable anticancer effects.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For example, benzothioate derivatives derived from related structures exhibited potent antibacterial activity compared to standard antibiotics like chloramphenicol .

Research Findings:
In vitro tests showed that certain triazole derivatives had broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory activity of triazole-containing compounds has also been noted in literature. These compounds can inhibit cyclooxygenase (COX) enzymes or modulate pro-inflammatory cytokine production, thereby reducing inflammation in various models.

The biological mechanisms by which this compound exerts its effects are likely multifaceted:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction: Activation of apoptotic pathways has been observed in studies involving related triazole compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.